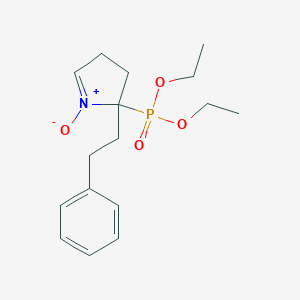
1-Acetamido-4-cyano-3-methylisoquinoline
Übersicht
Beschreibung
1-Acetamido-4-cyano-3-methylisoquinoline (ACMQ) is a synthetic organic compound with a variety of applications in scientific research and other fields. ACMQ is an aromatic heterocyclic compound with a unique structure that makes it useful in a range of applications. It has been used in studies of biochemical and physiological mechanisms, as well as in lab experiments.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
A study by Werbel et al. (1986) explored the synthesis and antimalarial activity of a series of compounds related to 1-Acetamido-4-cyano-3-methylisoquinoline. This research demonstrated significant antimalarial potency against Plasmodium berghei in mice and promising activity in primate models, suggesting potential for clinical trials in humans (Werbel et al., 1986).
Antineoplastic Potential
Agrawal et al. (1977) investigated 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1), a compound related to this compound, for its potential as an antineoplastic agent. This compound showed potent inhibitory effects on ribonucleoside diphosphate reductase and significant antineoplastic activity against various murine neoplasms (Agrawal et al., 1977).
Cardiotonic Agents
Kaiho et al. (1989) synthesized compounds similar to this compound, which were evaluated for positive inotropic activity, indicating potential use as cardiotonic agents. These compounds showed an increase in myocardial contractility in an acute heart failure model in dogs (Kaiho et al., 1989).
Cyclization Reactions and Tautomerism
Ando et al. (1980) researched the base-catalyzed cyclization reaction and tautomerism of compounds related to this compound, contributing to the understanding of their chemical properties and potential applications in synthesizing novel compounds (Ando et al., 1980).
Selective Androgen Receptor Modulators
Nagata et al. (2014) studied the use of Tetrahydroquinoline derivatives, similar in structure to this compound, as selective androgen receptor modulators (SARMs). This research holds potential for treating osteoporosis and other conditions requiring selective androgen receptor modulation (Nagata et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 1-Acetamido-4-cyano-3-methylisoquinoline is Protein Kinase A (PKA) . PKA is a cyclic AMP-dependent protein kinase, which plays a crucial role in multiple cellular processes such as cell division and signal transduction .
Mode of Action
This compound acts as a selective inhibitor of PKA . It inhibits PKA in a competitive manner with respect to ATP . This means that the compound competes with ATP for the active site on the PKA enzyme, thereby reducing the enzyme’s activity .
Result of Action
The result of this compound’s action is the inhibition of PKA activity. This can lead to changes in the cellular processes that PKA is involved in, such as cell division and signal transduction . The specific molecular and cellular effects would depend on the particular cell type and the pathways that are active in those cells.
Biochemische Analyse
Biochemical Properties
1-Acetamido-4-cyano-3-methylisoquinoline is known to interact with PKA, a key enzyme involved in various biochemical reactions
Cellular Effects
Given its role as a PKA inhibitor, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PKA. As a selective inhibitor, it likely binds to the active site of the enzyme, preventing it from catalyzing its target reactions .
Metabolic Pathways
Given its role as a PKA inhibitor, it may interact with enzymes or cofactors involved in cAMP-dependent signaling pathways .
Eigenschaften
IUPAC Name |
N-(4-cyano-3-methylisoquinolin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-8-12(7-14)10-5-3-4-6-11(10)13(15-8)16-9(2)17/h3-6H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNACQXBALMDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=N1)NC(=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395105 | |
| Record name | 1-ACETAMIDO-4-CYANO-3-METHYLISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179985-52-5 | |
| Record name | 1-ACETAMIDO-4-CYANO-3-METHYLISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)





![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)
